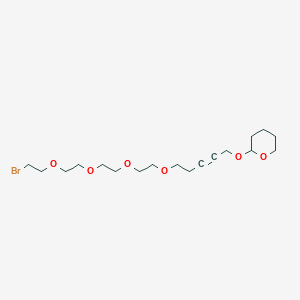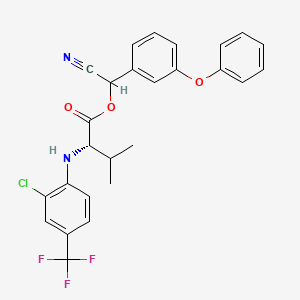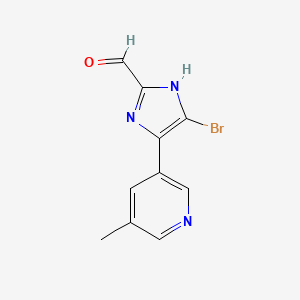
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide is a chemical compound with the molecular formula C18H31BrO6 and a molecular weight of 423.3 g/mol . This compound is often used in research settings, particularly in the field of organic chemistry, due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide typically involves the reaction of tetrahydro-2H-pyran-2-yloxy with pent-3-yn-1-PEG4-bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale-up. This may include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the alkyne group, to form corresponding oxides.
Reduction Reactions: Reduction of the alkyne group can lead to the formation of alkenes or alkanes, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or osmium tetroxide are used, often in the presence of a co-oxidant.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride are common methods.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include epoxides and diols.
Reduction Reactions: Products include alkenes and alkanes.
Wissenschaftliche Forschungsanwendungen
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and tracking purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide involves its reactivity with various nucleophiles and electrophiles. The bromide group acts as a leaving group, allowing for substitution reactions to occur. The alkyne group can participate in cycloaddition reactions, forming stable ring structures. The tetrahydro-2H-pyran-2-yloxy moiety provides stability and solubility, enhancing the compound’s utility in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar structure but lacks the PEG4-bromide moiety.
[3-(tetrahydro-2H-pyran-2-yloxy)androst-5-en-17-yl]methanol: Contains a similar tetrahydro-2H-pyran-2-yloxy group but is attached to a steroid backbone.
5-chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde: Contains a similar tetrahydro-2H-pyran-2-yloxy group but with different functional groups.
Uniqueness
5-(tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-PEG4-bromide is unique due to its combination of a tetrahydro-2H-pyran-2-yloxy group with a PEG4-bromide moiety. This combination provides both stability and reactivity, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C18H31BrO6 |
|---|---|
Molekulargewicht |
423.3 g/mol |
IUPAC-Name |
2-[5-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]pent-2-ynoxy]oxane |
InChI |
InChI=1S/C18H31BrO6/c19-7-11-21-13-15-23-17-16-22-14-12-20-8-3-1-4-9-24-18-6-2-5-10-25-18/h18H,2-3,5-17H2 |
InChI-Schlüssel |
LFIQKSLSCRTTBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC#CCCOCCOCCOCCOCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)







